molecular formula C5H13NO2 B10777512 (2S,3R)-1-Amino-2-methylbutane-2,3-diol

(2S,3R)-1-Amino-2-methylbutane-2,3-diol

Cat. No.: B10777512
M. Wt: 119.16 g/mol
InChI Key: CNLUNMTZBAHKFI-UHNVWZDZSA-N
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Description

(2S,3R)-1-Amino-2-methylbutane-2,3-diol is a chiral organic compound featuring two defined stereocenters . This molecule belongs to the class of amino alcohols, which are important industrial and research chemicals used as solvents, polymer building blocks, and pharmaceutical ingredients . The presence of both amino and hydroxyl functional groups on a chiral backbone makes it a valuable scaffold, or building block, in organic synthesis and medicinal chemistry for the construction of more complex molecules. Its specific stereochemistry, denoted by the (2S,3R) configuration, is critical for its potential application in asymmetric synthesis and for studying stereospecific biological interactions. As a reagent, its defined stereochemistry allows researchers to investigate the impact of chiral centers on reaction pathways and biological activity. This product is intended for research purposes as a chemical intermediate and must be handled by qualified professionals. For Research Use Only. Not intended for human or veterinary or diagnostic use.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2S,3R)-1-amino-2-methylbutane-2,3-diol

InChI

InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3/t4-,5+/m1/s1

InChI Key

CNLUNMTZBAHKFI-UHNVWZDZSA-N

Isomeric SMILES

C[C@H]([C@](C)(CN)O)O

Canonical SMILES

CC(C(C)(CN)O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H13_{13}NO2_2
  • Molecular Weight : 119.162 g/mol
  • Structure : Contains two stereocenters, contributing to its chirality.

Organic Chemistry

(2S,3R)-1-Amino-2-methylbutane-2,3-diol is utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of chiral ligands and catalysts that are essential for asymmetric synthesis processes.

Pharmaceutical Applications

This compound is explored for its role in drug development, particularly in creating compounds targeting neurological and cardiovascular diseases. Its ability to act as a chiral building block allows for the synthesis of enantiomerically pure pharmaceuticals, which are often more effective and have fewer side effects compared to their racemic counterparts.

Biological Studies

Research has indicated that (2S,3R)-1-Amino-2-methylbutane-2,3-diol interacts with various biological targets, influencing enzyme activity and metabolic pathways. Its role in enzyme-catalyzed reactions makes it a valuable compound for studying biochemical processes.

Case Studies Highlighting Applications

StudyFocusFindings
Synthesis of Sphingoid Bases Investigated the use of (2S,3R)-1-Amino-2-methylbutane-2,3-diol in synthesizing novel sphingoid bases.Demonstrated successful stereoselective synthesis with high yields using this amino alcohol as a key intermediate.
Pharmaceutical Development Explored its potential as an intermediate in drug synthesis targeting neurological disorders.Highlighted its effectiveness in producing compounds with enhanced bioactivity and selectivity.
Enzyme Interaction Studies Studied the compound's interaction with specific enzymes involved in metabolic pathways.Found that it modulates enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Preparation Methods

Core Reaction Framework

The synthesis of (2S,3R)-1-amino-2-methylbutane-2,3-diol shares conceptual parallels with boronate ester methodologies developed for structurally related amino alcohols. A Chinese patent (CN107827916B) outlines a three-step route for synthesizing (R)-1-amino-3-methylbutyl-1-pinanediol borate, which involves amino protection, boron ester exchange, and deprotection. While the target compound differs, this framework provides a template for adapting analogous steps:

  • Amino Protection : Initial protection of the primary amine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents unwanted side reactions. For example, reacting the amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine yields the protected intermediate.

  • Boron Ester Exchange : Substitution of the pinacol boronate group with (1S,2S,3R,5S)-2,3-pinanediol under mild conditions (0–60°C, 1–2 hours) ensures retention of stereochemistry. The molar ratio of 1:1.05–1.5 (substrate to diol) optimizes conversion.

  • Deprotection : Catalytic hydrogenation (e.g., 5–10% Pd/C under 0.1–1 MPa H₂) or acidolysis (trifluoroacetic acid) removes protecting groups, yielding the free amino diol.

Stereochemical Control and Yield Optimization

The patent emphasizes the critical role of chiral auxiliaries in achieving high ee. Using (1S,2S,3R,5S)-2,3-pinanediol as a boron-chelating agent enforces a rigid transition state during ester exchange, leading to >99% ee in the final product. Solvent selection also impacts stereoselectivity: polar aprotic solvents like tetrahydrofuran (THF) favor faster exchange kinetics, while toluene enhances diastereomeric discrimination.

Table 1: Representative Reaction Conditions for Boron Ester Exchange

ParameterOptimal RangeImpact on Yield/ee
Temperature0–60°CHigher temps reduce ee
Substrate:Diol Ratio1:1.05–1.5Excess diol drives completion
SolventTHF/Toluene (4:1)Balances kinetics/selectivity
Reaction Time1–2 hoursProlonged time degrades ee

Biocatalytic Production Using Engineered Polyketide Synthases

Fermentation and Metabolic Engineering

The study reports titers up to 743.6 mg/L for 2-methyl-1,3-diols in optimized strains. Key strategies include:

  • Precursor Supplementation : Adding 15 mM L-valine boosts methylmalonyl-CoA pools, critical for branching.

  • Chassis Optimization : Disrupting competing pathways in S. albus (e.g., β-oxidation) minimizes byproduct formation.

Table 2: Comparison of Biocatalytic vs. Chemical Synthesis

MetricChemical SynthesisBiocatalytic Production
Typical Yield60–75%425–743 mg/L
Enantiomeric Excess>99%>97%
Reaction Time6–8 hours72–168 hours
ScalabilityPilot-scale demonstratedLab-scale only

Resolution of Racemic Mixtures via Chiral Chromatography

Simulated Moving Bed (SMB) Chromatography

Industrial-scale SMB systems separate enantiomers using cellulose-based chiral stationary phases. A 2024 study achieved 99.5% ee for a similar amino alcohol with a productivity of 1.2 kg/L/day, suggesting feasibility for the target compound .

Q & A

Q. What are the key synthetic strategies for (2S,3R)-1-Amino-2-methylbutane-2,3-diol, and how does stereochemical control impact yield?

Synthesis typically involves diastereoselective alkylation and catalytic hydrogenation. For example, chiral camphor-derived precursors can undergo substrate-controlled alkylation to establish stereocenters, followed by platinum oxide-catalyzed hydrogenation to reduce intermediates. The stereochemical outcome is critical: mismatched configurations reduce enantiomeric excess (e.g., <50% ee in some cases), requiring optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How can the stereochemistry of (2S,3R)-1-Amino-2-methylbutane-2,3-diol be confirmed experimentally?

Use a combination of chiral HPLC (e.g., Chiralpak® columns) with polarimetric detection to separate enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally related amino diols like (2S,3R)-tert-butyl 3-amino-2-hydroxybutanoate . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of hydroxyl and amino groups .

Q. What biological roles are associated with structurally similar amino diols, and how might they inform research on this compound?

Sphingolipid analogs, such as (2S,3R)-2-amino-1,3-octadecanediol (dihydrosphinganine), act as signaling molecules and inhibitors of protein kinase C (PKC). These roles suggest potential applications in studying lipid-mediated cell signaling or microbial membrane interactions. Comparative studies using shorter-chain analogs (e.g., C14-sphingosine) can elucidate structure-activity relationships .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the synthesis of (2S,3R)-configured amino diols for pharmacological studies?

Optimize chiral ligands in asymmetric catalysis. For instance, camphor-based amino alcohol ligands (e.g., (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptane-2,3-diol) improve enantioselectivity in diethylzinc additions to aldehydes. Fine-tuning ligand steric bulk and electronic properties increases ee values by >20% in model systems .

Q. What analytical challenges arise in quantifying trace impurities in (2S,3R)-1-Amino-2-methylbutane-2,3-diol, and how can they be resolved?

Impurities like regioisomers or diastereomers co-elute in standard GC/MS setups. Use high-resolution LC-MS with hydrophilic interaction liquid chromatography (HILIC) columns for polar compound separation. Quantify down to 0.1% using charged aerosol detection (CAD), validated against reference standards from certified suppliers (e.g., >98% purity criteria) .

Q. How do conflicting NMR data on stereochemical assignments arise, and what strategies mitigate these discrepancies?

Discrepancies often stem from solvent-dependent chemical shifts or dynamic proton exchange. Employ deuterated solvents (e.g., D₂O for hydroxyl groups) to stabilize signals. For ambiguous cases, synthesize derivatives (e.g., acetylated or benzoylated analogs) to simplify splitting patterns. Cross-validate with computational methods (DFT-based NMR prediction) .

Q. What metabolic pathways involve amino diol analogs, and how can stable isotope labeling track their fate in cellular systems?

Sphinganine analogs are metabolized via ceramide synthase into complex lipids. Use ¹³C or ¹⁵N-labeled (2S,3R)-1-Amino-2-methylbutane-2,3-diol in pulse-chase experiments with LC-MS/MS to trace incorporation into sphingolipid pools. Compare turnover rates in wild-type vs. knockout cell lines (e.g., serine palmitoyltransferase-deficient) .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (NMR, X-ray) with computational models (e.g., Cambridge Structural Database entries for similar compounds) .
  • Biological Assays : Pre-screen for cytotoxicity using MTT assays before investigating signaling pathways, as amino diols can disrupt membrane integrity at high concentrations .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., catalyst lot numbers, solvent batch purity) to address variability in enantioselectivity .

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